![molecular formula C7H12O B101192 5-Methyl-1,5-hexadien-3-ol CAS No. 17123-61-4](/img/structure/B101192.png)
5-Methyl-1,5-hexadien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1,5-hexadien-3-ol, also known as geraniol, is a natural organic compound that is commonly found in various essential oils. It has a pleasant rose-like odor and is widely used in the fragrance and flavor industry. However, recent scientific research has shown that geraniol also has potential therapeutic properties that can be beneficial in various fields, including medicine and agriculture.
Wirkmechanismus
The mechanism of action of 5-Methyl-1,5-hexadien-3-ol is not fully understood, but it is believed to involve the regulation of various signaling pathways in the body. Geraniol has been shown to inhibit the expression of certain genes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Geraniol has been shown to have various biochemical and physiological effects on the body. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, 5-Methyl-1,5-hexadien-3-ol has been shown to have antifungal and antibacterial properties, making it a potential treatment for infections.
Vorteile Und Einschränkungen Für Laborexperimente
Geraniol has several advantages for lab experiments, including its low toxicity and availability. However, one limitation of 5-Methyl-1,5-hexadien-3-ol is its volatility, which can make it difficult to handle in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-Methyl-1,5-hexadien-3-ol. One potential area of research is the development of 5-Methyl-1,5-hexadien-3-ol-based therapies for cancer and other diseases. Additionally, research could focus on the optimization of 5-Methyl-1,5-hexadien-3-ol synthesis methods and the development of new applications for 5-Methyl-1,5-hexadien-3-ol in fields such as agriculture and food science.
Synthesemethoden
Geraniol can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The most common method for commercial production of 5-Methyl-1,5-hexadien-3-ol is through the hydrolysis of geranyl acetate, which is a natural compound found in various essential oils.
Wissenschaftliche Forschungsanwendungen
Geraniol has been extensively studied for its potential therapeutic properties, including its anti-inflammatory, antioxidant, and anticancer effects. Studies have shown that 5-Methyl-1,5-hexadien-3-ol can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, 5-Methyl-1,5-hexadien-3-ol has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis.
Eigenschaften
CAS-Nummer |
17123-61-4 |
---|---|
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
5-methylhexa-1,5-dien-3-ol |
InChI |
InChI=1S/C7H12O/c1-4-7(8)5-6(2)3/h4,7-8H,1-2,5H2,3H3 |
InChI-Schlüssel |
AVMGRIXBDWUWFN-UHFFFAOYSA-N |
SMILES |
CC(=C)CC(C=C)O |
Kanonische SMILES |
CC(=C)CC(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.